molecular formula C19H22N4O3 B11052889 Ethyl 3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline-2-carboxylate

Ethyl 3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline-2-carboxylate

Cat. No.: B11052889
M. Wt: 354.4 g/mol
InChI Key: MPXHLWSBMDCYCC-UHFFFAOYSA-N
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Description

ETHYL 3-HYDROXY-4-(4-METHYLPIPERAZINO)PYRROLO[1,2-A]QUINOXALINE-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of ETHYL 3-HYDROXY-4-(4-METHYLPIPERAZINO)PYRROLO[1,2-A]QUINOXALINE-2-CARBOXYLATE involves multiple steps, typically starting with the formation of the pyrrolo[1,2-a]quinoxaline core. This can be achieved through various synthetic routes, including cyclization reactions and annulation processes. One common method involves the reaction of a substituted pyrrole with an appropriate quinoxaline derivative under specific conditions, such as the presence of a catalyst and controlled temperature .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

ETHYL 3-HYDROXY-4-(4-METHYLPIPERAZINO)PYRROLO[1,2-A]QUINOXALINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

ETHYL 3-HYDROXY-4-(4-METHYLPIPERAZINO)PYRROLO[1,2-A]QUINOXALINE-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ETHYL 3-HYDROXY-4-(4-METHYLPIPERAZINO)PYRROLO[1,2-A]QUINOXALINE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

ETHYL 3-HYDROXY-4-(4-METHYLPIPERAZINO)PYRROLO[1,2-A]QUINOXALINE-2-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 3-hydroxy-4-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline-2-carboxylate

InChI

InChI=1S/C19H22N4O3/c1-3-26-19(25)13-12-23-15-7-5-4-6-14(15)20-18(16(23)17(13)24)22-10-8-21(2)9-11-22/h4-7,12,24H,3,8-11H2,1-2H3

InChI Key

MPXHLWSBMDCYCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3N=C(C2=C1O)N4CCN(CC4)C

Origin of Product

United States

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